molecular formula C8H5BrClNO4 B14074751 5-Bromo-3-chloro-2-nitrophenylacetic acid

5-Bromo-3-chloro-2-nitrophenylacetic acid

Cat. No.: B14074751
M. Wt: 294.48 g/mol
InChI Key: RNUNQFZZYPVQAN-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-nitrophenylacetic acid is an organic compound with the molecular formula C8H5BrClNO4 It is a derivative of phenylacetic acid, characterized by the presence of bromine, chlorine, and nitro functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-5-bromophenylacetic acid, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-nitrophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-3-chloro-2-aminophenylacetic acid, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Bromo-3-chloro-2-nitrophenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-nitrophenylacetic acid involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can affect enzyme activity and protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chloro-2-nitrophenylacetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C8H5BrClNO4

Molecular Weight

294.48 g/mol

IUPAC Name

2-(5-bromo-3-chloro-2-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5BrClNO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13)

InChI Key

RNUNQFZZYPVQAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])Cl)Br

Origin of Product

United States

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